

JH-X-119-01 quality control and purity assessment

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

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JH-X-119-01 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of **JH-X-119-01**, a potent and selective IRAK1 inhibitor.

Frequently Asked Questions (FAQs)

1. What is **JH-X-119-01** and what are its primary characteristics?

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key enzyme in toll-like receptor (TLR) and interleukin-1 (IL-1) signaling pathways.^[1] It plays a crucial role in regulating innate immunity and inflammation.^[1] Due to its selective nature, it is a valuable tool for studying IRAK1-mediated signaling and holds potential for therapeutic applications in diseases where these pathways are dysregulated, such as in certain B-cell lymphomas.^{[2][3][4]}

Physicochemical Properties of **JH-X-119-01**

Property	Value	Reference
CAS Number	2227368-54-7	[5][6]
Molecular Formula	C ₂₅ H ₂₀ N ₆ O ₃	[5][6]
Molecular Weight	452.47 g/mol	[5]
Appearance	Solid powder	[5][6]
Purity	>98% (as stated by most suppliers)	[6][7]
Solubility	Soluble in DMSO	[5][8]

2. How can I verify the purity of my **JH-X-119-01** sample?

It is crucial to verify the purity of your **JH-X-119-01** sample to ensure the reliability and reproducibility of your experimental results. The following analytical methods are recommended for purity assessment:

Analytical Method	Purpose	Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the compound and identify any impurities.	Peak area percentage of the main compound, presence of any impurity peaks.
Mass Spectrometry (MS)	To confirm the molecular weight of the compound.	A peak corresponding to the expected molecular weight of JH-X-119-01 (452.1597 m/z for the exact mass).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the chemical structure of the compound.	The proton (¹ H) and carbon (¹³ C) NMR spectra should be consistent with the known structure of JH-X-119-01.

Most reputable suppliers provide a Certificate of Analysis (CoA) with the compound, which includes data from these analytical techniques. Always review the CoA upon receiving a new batch of **JH-X-119-01**.

3. What are some common issues that can affect the quality of **JH-X-119-01**?

Several factors can impact the quality and stability of **JH-X-119-01**:

- **Improper Storage:** **JH-X-119-01** is typically stored as a solid powder at -20°C for long-term storage and 4°C for short-term storage.^[5] Stock solutions in DMSO should be stored at -80°C.^{[8][9]} Exposure to moisture and frequent freeze-thaw cycles can lead to degradation.
- **Contamination:** Contamination can arise from various sources during handling and preparation of solutions. It is essential to use sterile techniques and high-purity solvents.
- **Degradation:** As a covalent inhibitor with a reactive acrylamide group, **JH-X-119-01** may be susceptible to degradation over time, especially in solution. It is recommended to prepare fresh working solutions for each experiment.^[8]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent experimental results between batches.	Purity differences between batches.	Always perform a purity check (e.g., by HPLC) on new batches. Request and compare the Certificates of Analysis from the supplier for each batch.
Loss of compound activity over time.	Degradation of the compound.	Prepare fresh stock solutions and use them within the recommended storage period. [8][9] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use.
Unexpected peaks in analytical data (HPLC, MS).	Presence of impurities or degradation products.	If impurities are detected, consider repurifying the compound if possible, or obtaining a new, high-purity batch. Compare the data with the supplier's CoA.
Poor solubility in aqueous buffers.	JH-X-119-01 has low aqueous solubility.	Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium.[8] Ensure the final DMSO concentration is compatible with your assay and below the threshold that might affect your experimental system.

Experimental Protocols

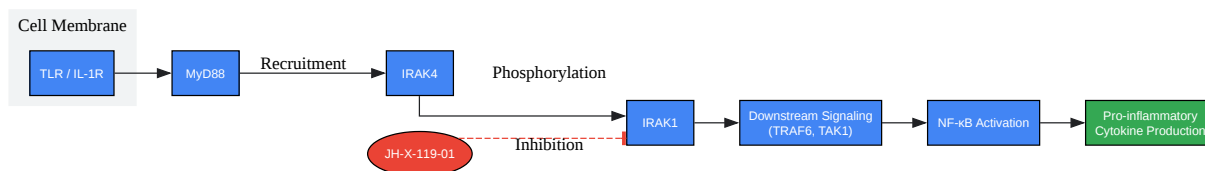
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol and may need to be optimized for your specific instrument and column.

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. A common starting point is a gradient elution from 10% to 90% acetonitrile.
- **Sample Preparation:** Accurately weigh a small amount of **JH-X-119-01** and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
- **HPLC System:** Use a C18 reverse-phase column.
- **Injection and Elution:** Inject a small volume (e.g., 5-10 µL) of the sample solution. Run a gradient elution program.
- **Detection:** Monitor the elution profile using a UV detector at a wavelength where **JH-X-119-01** has strong absorbance (this may need to be determined empirically, but a common starting point is 254 nm).
- **Data Analysis:** Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Signaling Pathway and Experimental Workflow

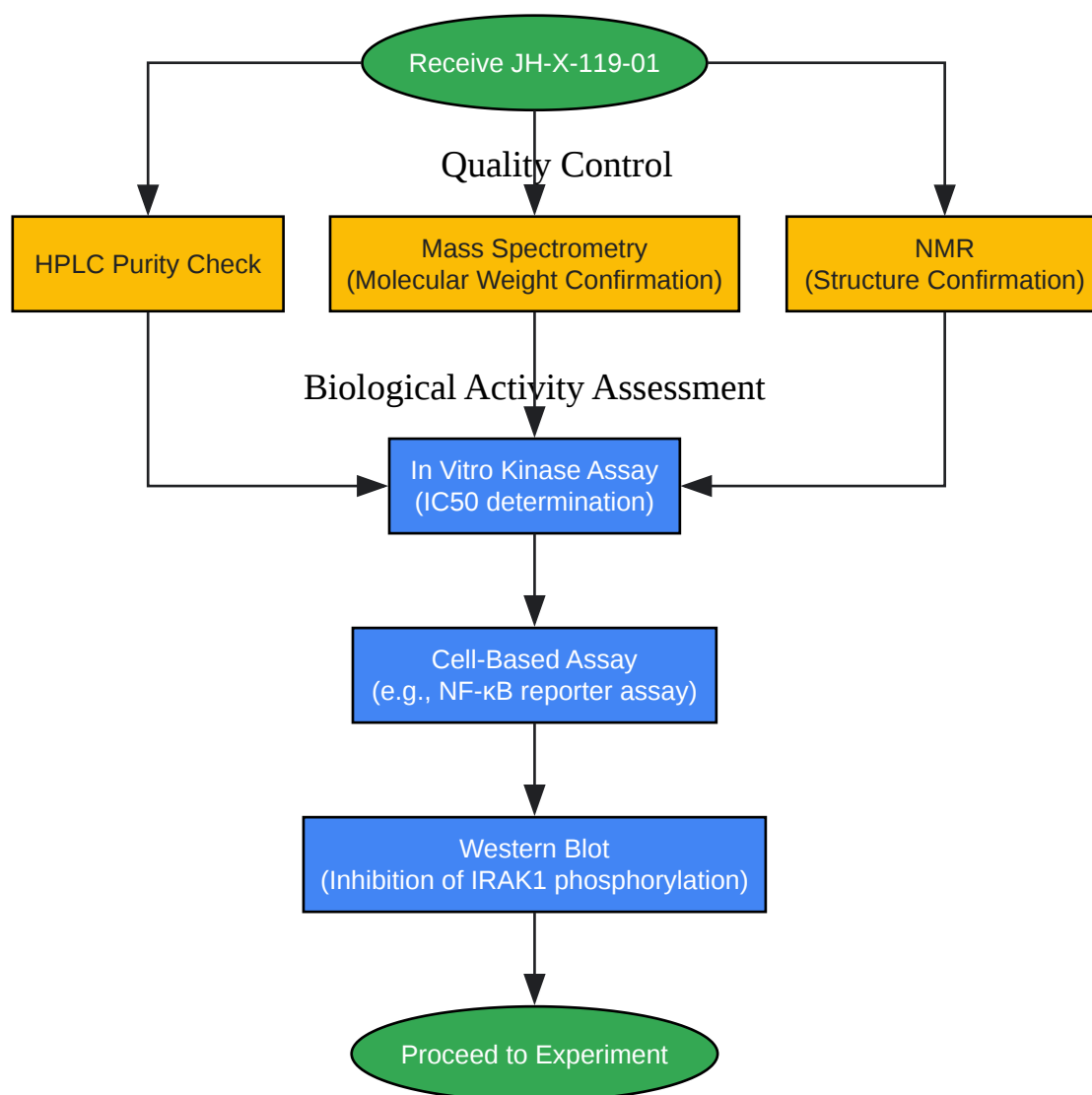
JH-X-119-01 is a selective inhibitor of IRAK1, which is a critical component of the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).^{[1][2]} Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. IRAK4 then phosphorylates and activates IRAK1. Activated IRAK1 initiates a downstream signaling cascade that ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.^{[2][3]} **JH-X-119-01** covalently binds to a cysteine residue (C302) in the IRAK1 kinase domain, thereby blocking its activity.^{[3][4]}



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Caption: **JH-X-119-01** inhibits the IRAK1 signaling pathway.

A typical experimental workflow to assess the quality and activity of **JH-X-119-01** involves a series of analytical and biological assays.



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Caption: Workflow for **JH-X-119-01** quality control and activity assessment.

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